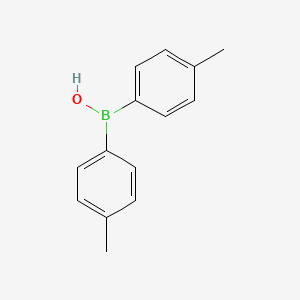
Hydroxydip-tolylborane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Hydroxydip-tolylborane is a chemical compound with the linear formula C14H15BO . It is used in biochemical research .
Physical And Chemical Properties Analysis
Hydroxydip-tolylborane has a molecular weight of 210.08 . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Hydroxydip-tolylborane: A Comprehensive Analysis of Scientific Research Applications
Hydroxydip-tolylborane is a compound with potential applications in various fields of scientific research. Below are six distinct applications, each detailed in its own section:
Proteomics Research: Hydroxydip-tolylborane can be used in proteomics research, which involves the study of proteomes and their functions.
Boron Neutron Capture Therapy (BNCT): Boron clusters, which Hydroxydip-tolylborane may be part of, have been proposed for BNCT applications. BNCT is a type of radiation therapy used to treat cancer. The unique properties of boron clusters, such as 3D aromaticity and electron deficiency, make them suitable for this application .
Optoelectronics: Research in optoelectronics has been influenced by compounds containing triaryl-borane motifs, which Hydroxydip-tolylborane may possess. These compounds have an empty p-orbital at boron, resulting in useful optical and electronic properties .
Anion Sensors: Triaryl-borane motifs found in compounds like Hydroxydip-tolylborane are used in the development of anion sensors. These sensors can detect negatively charged ions, which is crucial in environmental monitoring and diagnostics .
Bioimaging Agents: The optical properties of triaryl-borane compounds make them suitable as bioimaging agents. They can be used to visualize biological processes at the molecular level .
6. Hydrophobic, Amphipathic, or Hydrophilic Molecule Applications Depending on its configuration, Hydroxydip-tolylborane can act as a hydrophobic, amphipathic, or hydrophilic molecule. This versatility allows for its use in various chemical processes and material science applications .
properties
IUPAC Name |
bis(4-methylphenyl)borinic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BO/c1-11-3-7-13(8-4-11)15(16)14-9-5-12(2)6-10-14/h3-10,16H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHMSSYDWCPSFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C)(C2=CC=C(C=C2)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30521677 |
Source


|
| Record name | Bis(4-methylphenyl)borinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30521677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hydroxydip-tolylborane | |
CAS RN |
66117-64-4 |
Source


|
| Record name | Bis(4-methylphenyl)borinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30521677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1,1-Dioxidobenzo[d]isothiazol-3-yl)thio)acetonitrile](/img/structure/B1355065.png)
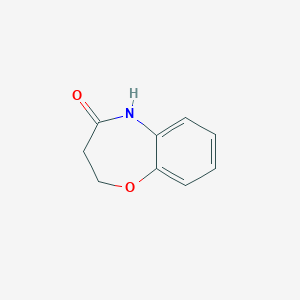

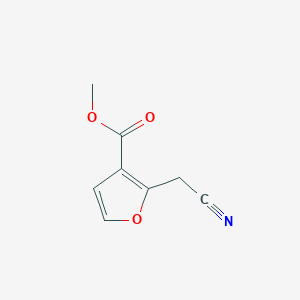
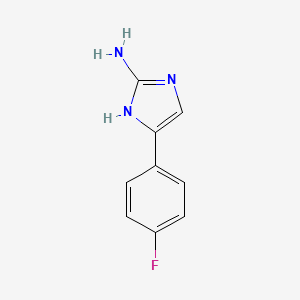

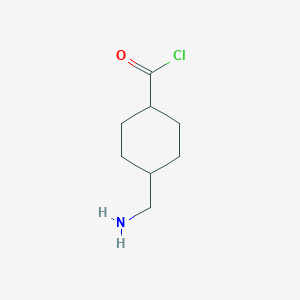
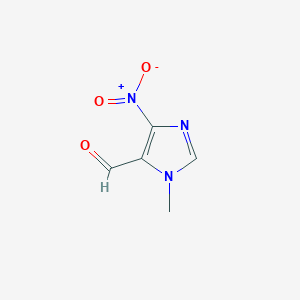
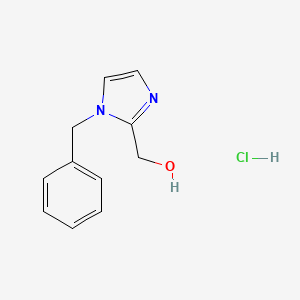



![3-[(2-Chloropyrimidin-4-yl)amino]propan-1-ol](/img/structure/B1355107.png)
